2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid
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Overview
Description
2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an acetamido group, a methylphenyl group, and a sulfonyl-methylamino group attached to an acetic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the acylation of 3-amino-4-methylbenzenesulfonamide with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a nucleophilic substitution reaction with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or sulfonyl-methylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfide compounds, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl-methylamino group plays a crucial role in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfonyl-methylamino]acetic acid
- 2-[(3-Acetamido-4-chlorophenyl)sulfonyl-methylamino]acetic acid
- 2-[(3-Acetamido-4-methylphenyl)sulfonyl-ethylamino]acetic acid
Uniqueness
2-[(3-Acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetamido and sulfonyl-methylamino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(3-acetamido-4-methylphenyl)sulfonyl-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8-4-5-10(6-11(8)13-9(2)15)20(18,19)14(3)7-12(16)17/h4-6H,7H2,1-3H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJMMVKCKJMINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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